(3-Amino-6-methoxypyridin-2-yl)methanol
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Overview
Description
(3-Amino-6-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features a pyridine ring substituted with amino, methoxy, and hydroxymethyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-methoxypyridin-2-yl)methanol typically involves the functionalization of a pyridine ring. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with an amino group, followed by methoxylation and reduction reactions to introduce the methoxy and hydroxymethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for nucleophilic substitution.
Major Products
Oxidation: (3-Amino-6-methoxypyridin-2-yl)carboxylic acid.
Reduction: (3-Amino-6-methoxypyridin-2-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-6-methoxypyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Amino-6-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (6-Amino-5-fluoro-2-methoxypyridin-3-yl)methanol
- (2-Amino-5-chloro-6-methoxypyridin-3-yl)methanol
- (6-Amino-2-methoxypyridin-3-yl)methanol
Uniqueness
(3-Amino-6-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3-amino-6-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4,8H2,1H3 |
InChI Key |
CTIMLQHLORGLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)CO |
Origin of Product |
United States |
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